molecular formula C8H6BrFO3 B6302594 Carbonic acid, 2-bromo-4-fluorophenyl methyl ester CAS No. 84478-90-0

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester

Cat. No.: B6302594
CAS No.: 84478-90-0
M. Wt: 249.03 g/mol
InChI Key: UHVMWCUMBLQKKZ-UHFFFAOYSA-N
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Description

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of carbonic acid where the hydrogen atom is replaced by a 2-bromo-4-fluorophenyl methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 2-bromo-4-fluorophenyl methyl ester typically involves the esterification of carbonic acid with 2-bromo-4-fluorophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl esters.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, 2-bromo-4-fluorophenyl methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets. The bromine and fluorine atoms in the compound may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 2-chloro-4-fluorophenyl methyl ester
  • Carbonic acid, 2-bromo-4-chlorophenyl methyl ester
  • Carbonic acid, 2-bromo-4-methylphenyl methyl ester

Uniqueness

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. The combination of these halogens in the phenyl ring makes it a valuable compound for various applications.

Properties

IUPAC Name

(2-bromo-4-fluorophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-12-8(11)13-7-3-2-5(10)4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVMWCUMBLQKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229756
Record name Carbonic acid, 2-bromo-4-fluorophenyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-90-0
Record name Carbonic acid, 2-bromo-4-fluorophenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 2-bromo-4-fluorophenyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, 93 g (0.49 mol) of 2-bromo-4-fluorophenol was suspended in 200 ml of water, into which 55 g (0.59 mol) of methyl chloroformate and a solution of 21.5 g (0.51 mol) of sodium hydroxide in 60 ml of water were poured together at 10° C. or lower, and the mixture was stirred at the same temperature for 2 hours. The precipitated crystals were collected by filtration, washed with water, and dried in a vacuum oven, which afforded 111.6 g (0.45 mol) of methyl 2-bromo-4-fluorophenoxyformate.
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93 g
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55 g
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21.5 g
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60 mL
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200 mL
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Synthesis routes and methods II

Procedure details

A stirred solution of 561 g (5.0 moles) of 4-fluorophenol in 600 mL of dioxane was cooled in an ice-water bath and 831 g (5.2 moles) of bromine was added dropwise. The complete addition required 1.5 hours, during which the reaction mixture temperature was maintained at 14°-25° C. Following the addition, the ice-water bath was removed, and the reaction mixture temperature rose to 35° C. The reaction mixture was stirred for two hours, then 600 mL of water, followed by 420 mL of 10.8N aqueous sodium hydroxide were added dropwise over 30 minutes and 1 hour respectively. Upon complete addition, the reaction mixture was cooled to 0°-10° C., and 591 g (6.15 moles) of methyl chloroformate was added dropwise over four hours. Upon complete addition, the reaction mixture was allowed to warm to ambient temperature and was stirred for 17 hours. After this time, 450 g of aqueous 50% sodium hydroxide was added to neutralize the reaction mixture. The resultant solid was collected by filtration, and the filter cake washed with two 500 mL portions of water. The solid was dried under reduced pressure to give 1211 g of 2-bromo-4-fluorophenyl methyl carbonate; m.p. 75°-78° C.
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561 g
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600 mL
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831 g
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591 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-Bromo-4-fluorophenol (28 g) was added to a solution of sodium hydroxide (7 g) in water (100 ml), and methyl chloroformate was dropwise added thereto at a temperature of below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl (2-bromo-4-fluorophenyl) carbonate (41 g). M.P., 80.7° C.
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28 g
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7 g
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